![molecular formula C15H18N2O2 B2649329 4-[[Cyclopropyl(prop-2-enoyl)amino]methyl]-N-methylbenzamide CAS No. 2361896-00-4](/img/structure/B2649329.png)
4-[[Cyclopropyl(prop-2-enoyl)amino]methyl]-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[[Cyclopropyl(prop-2-enoyl)amino]methyl]-N-methylbenzamide” is also known as Remibrutinib . It is a small molecule drug that acts as a Bruton’s tyrosine kinase (BTK) inhibitor . It is currently in development for the treatment of chronic spontaneous urticaria .
Synthesis Analysis
The synthesis of this compound involves several key components. The cyclopropyl group can be synthesized from γ-butyrolactone . The aminomethyl propanol part can be produced by the hydrogenation of 2-aminoisobutyric acid or its esters . The detailed mechanism of the formation of dichlorocarbene, which can also form cyclopropane structures, involves the deprotonation of chloroform generating the trichloromethanide anion, which spontaneously expels the chloride anion .Molecular Structure Analysis
The molecular structure of this compound involves several key functional groups. It contains a cyclopropyl group, a prop-2-enoyl group, an amino group, a methyl group, and a benzamide group. The cyclopropyl group is a three-membered carbon ring, which is known for its unique structural and chemical properties .Mecanismo De Acción
As a Bruton’s tyrosine kinase (BTK) inhibitor, Remibrutinib works by blocking the action of BTK, a protein that plays a crucial role in the signaling pathways of B cells . By inhibiting BTK, Remibrutinib can disrupt these pathways, leading to the death of B cells and a reduction in the symptoms of chronic spontaneous urticaria .
Direcciones Futuras
The future directions for this compound largely depend on the outcomes of ongoing research and clinical trials. If the trials prove successful and the drug is approved by regulatory authorities, it could potentially be used as a treatment for chronic spontaneous urticaria and possibly other conditions where BTK plays a key role .
Propiedades
IUPAC Name |
4-[[cyclopropyl(prop-2-enoyl)amino]methyl]-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-3-14(18)17(13-8-9-13)10-11-4-6-12(7-5-11)15(19)16-2/h3-7,13H,1,8-10H2,2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHHFKBWCSVXKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)CN(C2CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(N-cyclopropylprop-2-enamido)methyl]-N-methylbenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.